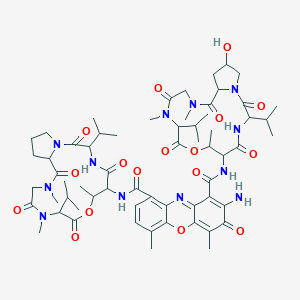

![molecular formula C12H14N2O2 B102767 3-丁基-2-羟基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 94592-93-5](/img/structure/B102767.png)

3-丁基-2-羟基-4H-吡啶并[1,2-a]嘧啶-4-酮

描述

3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

胃保护活性

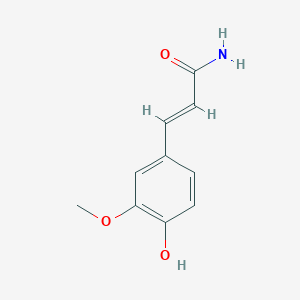

3-丁基-2-羟基-4H-吡啶并[1,2-a]嘧啶-4-酮衍生物的一个显著应用是在胃保护方面。一项研究探讨了这些衍生物的细胞保护作用,特别是不饱和的4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺衍生物,对乙酸乙酯诱导的大鼠粘膜损伤表现出显著的胃保护作用。这表明这些化合物有潜力作为预防性药物,特别是对抗非甾体类抗炎药引起的胃损伤(Hermecz et al., 1992)。

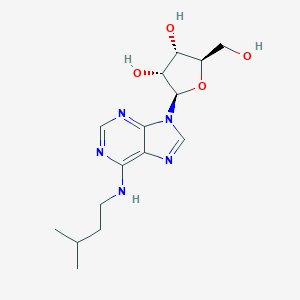

H3拮抗剂芳基酮的生物同位素

该化合物在生物同位素领域也显示出潜力。一项旨在改善H3拮抗剂口服暴露的研究中,一种4H-吡啶并[1,2-a]嘧啶-4-酮类似物在大鼠和小鼠中展示出改善的药代动力学特性。它在肥胖模型中表现活性,突显了其作为一种新型和有用的酮生物同位素的潜力(Xiao et al., 2012)。

加压素V1B受体的放射配体

该化合物还被研究作为加压素V1B受体的放射配体。一项研究表征了一种新型吡啶嘧啶-4-酮衍生物作为该受体的放射配体候选物,显示出对人V1B受体的高结合亲和力和拮抗活性。这种衍生物可以用作体内放射示踪剂,用于测量V1B受体的占位率,提供临床生物标志物,用于在药物开发过程中确定占位率或监测疾病状态下受体水平(Koga et al., 2016)。

中枢神经系统特性

吡啶并[1,2-a]嘧啶-4-酮的衍生物也被研究其中枢神经系统特性。一项研究合成了新的衍生物,并在小鼠和大鼠中进行了药理学评价,结果表明具有抗焦虑和镇痛作用。这表明了这些化合物在涉及焦虑和疼痛的疾病条件中具有潜在的治疗应用(Kowalska et al., 1994)。

作用机制

Target of Action

The primary targets of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one are pathogenic bacteria, including both Gram-positive and Gram-negative strains . These include Staphylococcus aureus , Pseudomonas aeruginosa , Salmonella typhi , Klebsiella pneumoniae , Escherichia coli , and Chromobacterium violaceum . These bacteria are responsible for a variety of infections in humans, and the compound’s antimicrobial activity makes it a potential candidate for the development of new antimicrobial drugs .

Mode of Action

The compound’s alkylation takes place at the oxygen atom, but electrophilic substitution occurs mainly at position 8 of the molecule .

Biochemical Pathways

The compound affects the biochemical pathways of the target bacteria, leading to their inhibition . .

Result of Action

The result of the action of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is the inhibition of the growth of the target bacteria . This antimicrobial activity makes it a potential candidate for the development of new antimicrobial drugs .

生化分析

Biochemical Properties

Pyridopyrimidine-based compounds have been used for the development of various bioactive agents . These compounds have shown antimicrobial, antitumor, anti-inflammatory, antimalarial, antifolate, anticonvulsant, analgesic, antioxidant, antitubercular, antiplatelet, antihypertensive, ErbB2-inhibitory, and Hepatitis C virus inhibitory activities

Cellular Effects

Given the broad range of biological activities exhibited by pyridopyrimidine-based compounds , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-butyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-6-9-11(15)13-10-7-4-5-8-14(10)12(9)16/h4-5,7-8,15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILLAEPULZNINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C2C=CC=CN2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365555 | |

| Record name | 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94592-93-5 | |

| Record name | 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

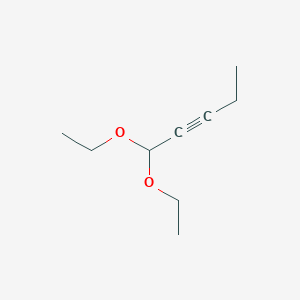

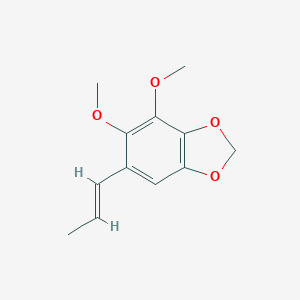

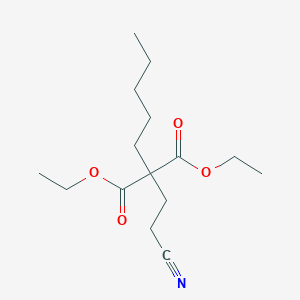

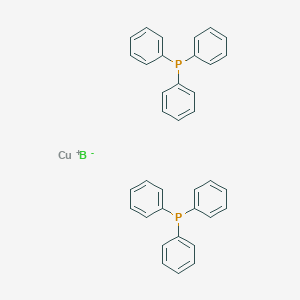

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research paper by [] demonstrated that 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (BHPP) was able to inhibit senescence in soybean seedlings under low CO2 conditions. Senescence is the process of aging in plants, and it's accelerated when plants experience stress, such as low CO2 levels which limit photosynthesis. Inhibiting senescence means that BHPP somehow helped the soybean seedlings to maintain their health and function for a longer period even when they were under stress.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)

![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)